2-(5-(金刚烷-1-基)-1H-吲哚-3-基)乙酸

描述

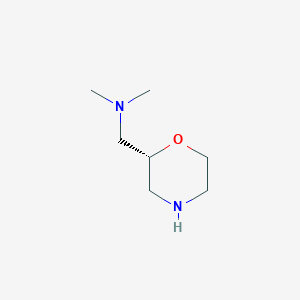

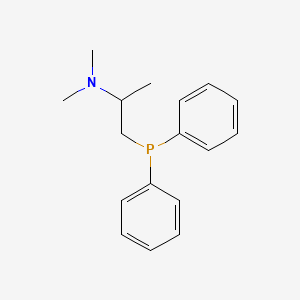

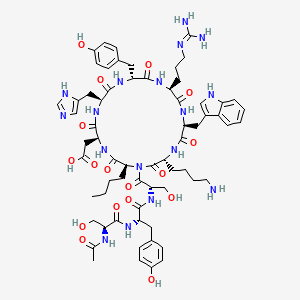

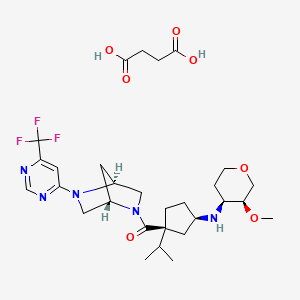

2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid is 309.172878976 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与结构分析

- 2-(5-(金刚烷-1-基)-1H-吲哚-3-基)乙酸的各种衍生物的合成一直是重要的研究领域。这些衍生物已使用不同的方法合成,并且已通过使用 NMR 光谱、IR 分光光度法和气相色谱-质谱等技术进行综合分析,确定了它们的物理化学性质 (奥丁佐娃,2017)。

晶体结构研究

- 已经对相关化合物(例如 (S)-2-氨基-3-(1H-吲哚-3-基)丙酸)的晶体结构进行了分析,以了解几何和分子排列。这项研究对于在制药和食品工业中的应用至关重要,因为它提供了对分子相互作用和晶体结构稳定性的见解 (李、梁和泰,2009)。

新型化合物的开发

- 已经合成了创新的金刚烷衍生物,包括与 2-(5-(金刚烷-1-基)-1H-吲哚-3-基)乙酸相关的衍生物。这些化合物已在各种生物活性中显示出潜力,这可能导致新药的开发 (肖科娃和科瓦列夫,2021)。

药理学潜力

- 一些金刚烷衍生物表现出显着的药理特性。例如,对金刚烷基吲哚衍生物的研究揭示了它们作为大麻素受体配体的潜力,表明它们在药物化学和药物开发中的用途 (莫尔多万等,2017)。

化学转化

- 对 2-(金刚烷-1-基) 化合物的化学转化的研究有助于了解它们的反应性和改进的合成方法的开发。这些知识对于为各种应用创建更有效和更有针对性的化合物至关重要 (尤尔琴科等,2001)。

安全和危害

The safety information for “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The future directions for the study of “2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid” and similar compounds could involve the development of novel methods for their preparation, and the investigation of their potential applications in various fields such as pharmaceuticals, high-energy fuels and oils, and the creation of new materials based on natural and synthetic nanodiamonds .

作用机制

Target of Action

5-Adamantyl-IAA, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a synthetic auxin developed for use in an auxin-inducible degron system . This system is a technique to induce the degradation of a target protein . The primary target of 5-Adamantyl-IAA is the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins . These proteins play a crucial role in the auxin regulatory pathways, which are fundamental components of plant development .

Mode of Action

5-Adamantyl-IAA interacts with its targets, the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins, to induce the degradation of a target protein . This compound has a thousand-times stronger affinity for the modified TIR receptor protein, allowing it to function at much lower concentrations than natural auxin . This strong interaction enables the rapid depletion of target proteins within the cell .

Biochemical Pathways

The action of 5-Adamantyl-IAA affects three major pathways: auxin metabolism, polar auxin transport, and signal transduction . Auxin, specifically indole-3-acetic acid (IAA), is biosynthesized from tryptophan via indole-3-pyruvic acid (IPA) through the IPA pathway . IAA is then transported by the AUXIN1/LIKE-AUX1 (AUX1/LAX) auxin influx transporters, PIN-FORMED (PIN) efflux facilitators, and ATP-BINDING CASSETTE B (ABCB) transporters to form auxin concentration gradients in plant tissues . The action of 5-Adamantyl-IAA modulates these pathways, leading to changes in auxin biology .

Pharmacokinetics

It is known that this compound can act at lower concentrations due to its high affinity for the tir1 receptor This suggests that it may have good bioavailability

Result of Action

The primary result of the action of 5-Adamantyl-IAA is the rapid depletion of target proteins within the cell . This enables the investigation of the physiological functions of essential proteins . The strong activity of 5-Adamantyl-IAA may arise from the high affinity of this compound for TIR1 F79A and its high cellular permeability .

生化分析

Biochemical Properties

5-Adamantyl-IAA interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with the TIR1 protein, a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex . This interaction is crucial for the auxin-inducible degron (AID) system, which is used to induce targeted degradation of proteins in eukaryotic model organisms .

Cellular Effects

The effects of 5-Adamantyl-IAA on cells are primarily related to its role in the AID system. By interacting with the TIR1 protein, 5-Adamantyl-IAA can trigger the degradation of specific target proteins, thereby influencing various cellular processes . For example, it can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key proteins .

Molecular Mechanism

At the molecular level, 5-Adamantyl-IAA exerts its effects by binding to the TIR1 protein. This binding interaction triggers the ubiquitination and subsequent degradation of target proteins . In this way, 5-Adamantyl-IAA can influence gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Adamantyl-IAA can change over time. For instance, it has been shown that the degradation of target proteins can occur within minutes of exposure to 5-Adamantyl-IAA . Furthermore, the stability and degradation of 5-Adamantyl-IAA itself may also influence its long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 5-Adamantyl-IAA in animal models are currently limited, it is known that the efficiency of the AID system can be improved by using low nanomolar concentrations of 5-Adamantyl-IAA .

Metabolic Pathways

It is known that 5-Adamantyl-IAA plays a crucial role in the AID system, which is part of the ubiquitin-proteasome pathway .

Transport and Distribution

The transport and distribution of 5-Adamantyl-IAA within cells and tissues are likely to be influenced by its interactions with proteins such as TIR1

Subcellular Localization

Given its role in the AID system, it is likely to be found in the nucleus where the SCF E3 ubiquitin ligase complex is located .

属性

IUPAC Name |

2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLXUUNCRVEHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2244426-40-0 | |

| Record name | 5-Adamantyl-IAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)